2-mercapto-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-3-imidazo[1,2-a]pyridin-4-iumcarboxamide
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Overview
Description
2-mercapto-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-3-imidazo[1,2-a]pyridin-4-iumcarboxamide is a member of imidazoles.
Scientific Research Applications
Chemical Synthesis and Rearrangements
The compound is involved in the synthesis of various imidazo[1,2-a]pyridines and indoles. For instance, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, when substituted on nitrogen with a nitropyridine group, react with triethylamine to yield imidazo[1,2-a]pyridines and indoles. Specifically, with 4-bromophenyl and 4-methylphenyl group substituents, only imidazopyridines are formed. However, the 4-methoxyphenyl derivative produces a mixture of the corresponding imidazo[1,2-a]pyridine and 2-pyridylaminoindole (Khalafy et al., 2002).
Crystal Structure Analysis
The crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives, including those with a 4-methoxyphenyl ring, have been studied. The inclination of the 4-methoxyphenyl ring to the mean planes of the respective imidazole rings has been a point of interest (Dhanalakshmi et al., 2018).
Anticancer Research
A novel series of selenylated imidazo[1,2-a]pyridines, designed and synthesized for potential activity against breast cancer cells, includes derivatives with 2-methoxyphenyl selenyl moiety. These compounds showed significant cytotoxicity and inhibited cell proliferation, indicating potential as antiproliferative agents for breast cancer treatment (Almeida et al., 2018).
Antiprotozoal Applications
Dicationic imidazo[1,2-a]pyridines have been synthesized and tested for their antiprotozoal properties. These compounds showed strong DNA affinities and effective in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, which cause sleeping sickness and malaria, respectively. Their efficacy in vivo in a mouse model further highlights their potential in antiprotozoal therapy (Ismail et al., 2004).
Antiulcer Agents
Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents. Despite not displaying significant antisecretory activity, some demonstrated good cytoprotective properties, indicating potential therapeutic applications in treating ulcers (Starrett et al., 1989).
Properties
Molecular Formula |
C23H22N3O2S+ |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-2-sulfanylimidazo[1,2-a]pyridin-4-ium-3-carboxamide |
InChI |
InChI=1S/C23H21N3O2S/c1-16-6-10-18(11-7-16)26-20-5-3-4-14-25(20)21(23(26)29)22(27)24-15-17-8-12-19(28-2)13-9-17/h3-14H,15H2,1-2H3,(H-,24,27,29)/p+1 |
InChI Key |
FXFGYHRBMBDPGL-UHFFFAOYSA-O |
SMILES |
CC1=CC=C(C=C1)N2C3=CC=CC=[N+]3C(=C2S)C(=O)NCC4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=CC=CC=[N+]3C(=C2S)C(=O)NCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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